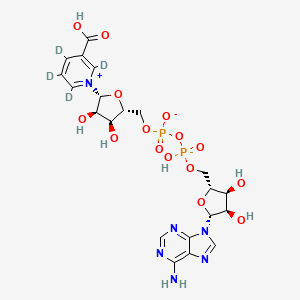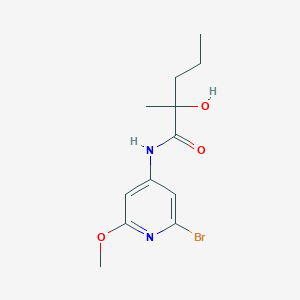
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 6-position, and a hydroxy and methyl group on the pentanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide typically involves the following steps:
Bromination: The starting material, 2-methoxypyridine, undergoes bromination at the 2-position using bromine or a brominating agent such as N-bromosuccinimide.
Amidation: The brominated product is then reacted with 2-hydroxy-2-methylpentanoic acid or its derivatives under amidation conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Depending on the nucleophile, products can include N-(2-amino-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide, N-(2-thio-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide, etc.
Oxidation: N-(2-bromo-6-methoxypyridin-4-yl)-2-oxo-2-methylpentanamide.
Reduction: N-(2-bromo-6-methoxypyridin-4-yl)-2-methylpentanamide.
Applications De Recherche Scientifique
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity, while the hydroxy and methyl groups can affect its solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chloro-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide
- N-(2-fluoro-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide
- N-(2-iodo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to differences in reactivity, biological activity, and overall properties compared to its chloro, fluoro, and iodo analogs.
Propriétés
Formule moléculaire |
C12H17BrN2O3 |
|---|---|
Poids moléculaire |
317.18 g/mol |
Nom IUPAC |
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide |
InChI |
InChI=1S/C12H17BrN2O3/c1-4-5-12(2,17)11(16)14-8-6-9(13)15-10(7-8)18-3/h6-7,17H,4-5H2,1-3H3,(H,14,15,16) |
Clé InChI |
ZNVFXRPZWCHGGV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
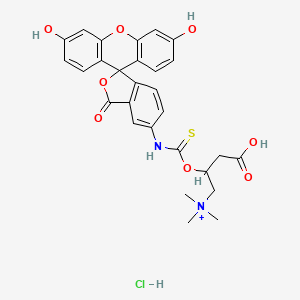

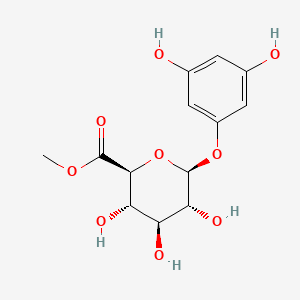

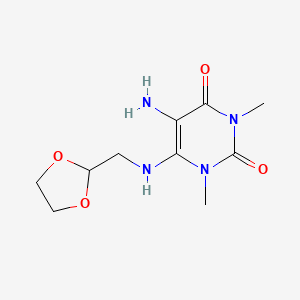
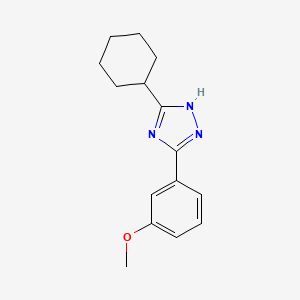
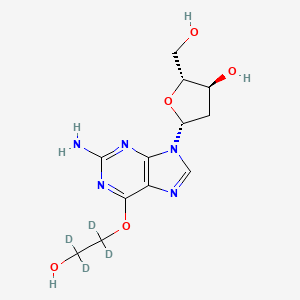
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)
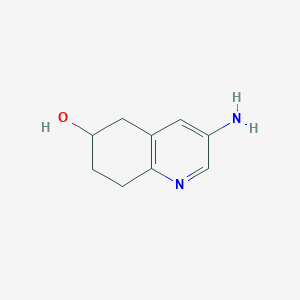
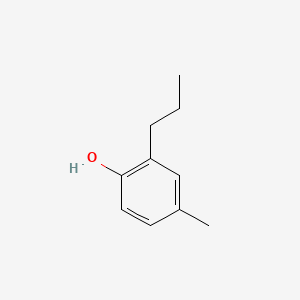

![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
